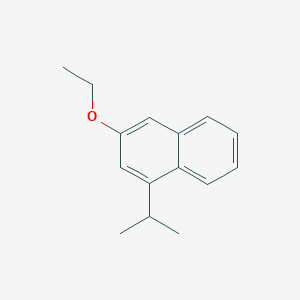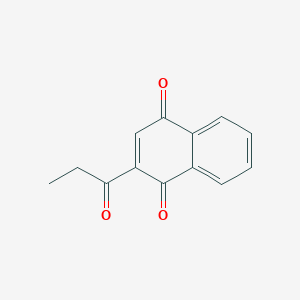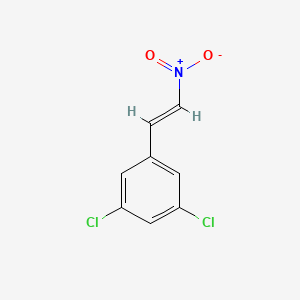
(2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with quinoline or its derivatives.
Oxidation: The quinoline derivative undergoes oxidation to introduce the oxo group at the 2-position.
Etherification: The 6-hydroxy group is introduced through an etherification reaction.
Acetylation: Finally, the acetic acid moiety is introduced via acetylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the quinoline ring or the acetic acid moiety.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,6-dione derivatives, while reduction may produce 2-hydroxy-1,2-dihydro-quinolin-6-yloxy-acetic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, this compound may exhibit antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their potential as drugs. Their ability to interact with specific enzymes or receptors makes them candidates for drug development.
Industry
Industrially, this compound may be used in the production of dyes, pigments, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The oxo and acetic acid groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline-2-carboxylic acid: Similar structure but lacks the 6-yloxy group.
2-Hydroxyquinoline: Lacks the acetic acid moiety.
Quinoline-6-carboxylic acid: Similar but with different functional groups.
Uniqueness
(2-Oxo-1,2-dihydro-quinolin-6-yloxy)-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
87364-45-2 |
|---|---|
Molekularformel |
C11H9NO4 |
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
2-[(2-oxo-1H-quinolin-6-yl)oxy]acetic acid |
InChI |
InChI=1S/C11H9NO4/c13-10-4-1-7-5-8(16-6-11(14)15)2-3-9(7)12-10/h1-5H,6H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
MEJLLKPBSCUUHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11886115.png)
![(7R,8S,9S,10R)-7-(Hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11886121.png)
![(1-Butyl-1H-benzo[d]imidazol-5-yl)boronic acid](/img/structure/B11886127.png)


![4-(4,6-diamino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)but-3-yn-1-ol](/img/structure/B11886162.png)

![Thiazolo[5,4-h]isoquinoline-2,5-diamine](/img/structure/B11886180.png)

![1,7-Diazaspiro[4.4]nonane, 7-methyl-1-pyrazinyl-](/img/structure/B11886188.png)

![3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11886190.png)
